

Application Notes: Developing a Sensitive Immunoassay for Human C-Peptide

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Compound of Interest

Compound Name: Human c-peptide

Cat. No.: B110617

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Introduction

Human C-peptide, a 31-amino acid polypeptide, is a crucial biomarker for assessing pancreatic beta-cell function.[1] It is co-secreted in equimolar amounts with insulin during the cleavage of proinsulin.[2][3] Unlike insulin, C-peptide is not significantly extracted by the liver and has a longer half-life, making it a more reliable indicator of endogenous insulin production.[2][4] Accurate and sensitive measurement of C-peptide is vital in the differential diagnosis of diabetes, management of insulinomas, and for monitoring beta-cell function in clinical research and drug development.[4][5][6]

These application notes provide a comprehensive guide for developing a sensitive sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of **human C-peptide** in serum and plasma.

Assay Principle

The developed assay is a solid-phase sandwich ELISA. This method utilizes a pair of monoclonal antibodies specific for different epitopes on the **human C-peptide** molecule. One antibody is pre-coated onto the microplate wells to capture C-peptide from the sample. The second antibody is conjugated to an enzyme, such as horseradish peroxidase (HRP), for detection. The concentration of C-peptide in the sample is directly proportional to the enzymatic activity, which is measured by the colorimetric change of a substrate.[4][7][8]

Key Reagents and Materials

- Coated Microplate: 96-well microplate coated with a monoclonal antibody specific for **human C-peptide**.
- Detection Antibody: HRP-conjugated monoclonal antibody specific for **human C-peptide**.
- Standards: Lyophilized or pre-diluted **human C-peptide** standards of known concentrations.
- Wash Buffer: Concentrated buffer solution (e.g., 20X or 25X) to be diluted with deionized water.[\[3\]](#)[\[7\]](#)
- Assay Diluent: Buffer for diluting samples and standards to minimize matrix effects.
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.[\[7\]](#)
- Stop Solution: Acidic solution (e.g., 2N Sulfuric Acid or 1M Phosphoric Acid) to stop the enzymatic reaction.
- Sample Types: Human serum or plasma (EDTA, citrate).[\[3\]](#)

Sample Handling and Preparation

- Collection: For accurate comparison to established normal values, fasting morning serum or plasma samples are recommended. Collect blood specimens using standard venipuncture techniques.[\[7\]](#)
- Storage: If not assayed immediately, samples can be stored at 2-8°C for up to 48 hours. For long-term storage, aliquot and freeze samples at -20°C or lower.[\[7\]](#) Avoid repeated freeze-thaw cycles.
- Preparation: Bring samples to room temperature and mix gently before use. If samples have high concentrations of C-peptide, they should be diluted with the provided assay diluent.

Experimental Protocols

Reagent Preparation

- Wash Buffer: Dilute the concentrated wash buffer to 1X with deionized or distilled water. For example, a 20X concentrate can be prepared by adding 50 mL of buffer to 950 mL of water.

[7]

- Standards: If using lyophilized standards, reconstitute with the specified volume of deionized water or the provided reconstitution buffer. Allow them to dissolve completely and stand for at least 20 minutes before use.[7] Prepare a standard curve by performing serial dilutions of the stock standard in the assay diluent.
- Bring all reagents to room temperature (18-25°C) before use.[7]

Assay Procedure (Sandwich ELISA)

- Add Samples and Standards: Pipette 50 µL of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.[7] It is recommended to run all samples and standards in duplicate.
- Add Detection Antibody: Add 100 µL of the HRP-conjugated detection antibody to each well.
[7]
- Incubation: Cover the plate with an adhesive sealer and incubate for a specified time at room temperature (e.g., 45 minutes to 2 hours), with gentle shaking if recommended by the protocol.[7][8]
- Washing: Aspirate the contents of the wells and wash each well 4-5 times with 1X Wash Buffer.[7] After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.[4]
- Substrate Addition: Add 100 µL of TMB substrate solution to each well.[7]
- Incubation in the Dark: Cover the plate and incubate at room temperature in the dark for a specified time (e.g., 20-30 minutes).[7]
- Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.[4][7]
- Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Data Analysis

- **Standard Curve:** Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding C-peptide concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- **Calculate Concentrations:** Determine the concentration of C-peptide in the samples by interpolating their mean absorbance values from the standard curve.
- **Correction for Dilution:** If samples were diluted, multiply the calculated concentration by the dilution factor.

Data Presentation

Table 1: Typical Performance Characteristics of a Sensitive **Human C-Peptide** ELISA

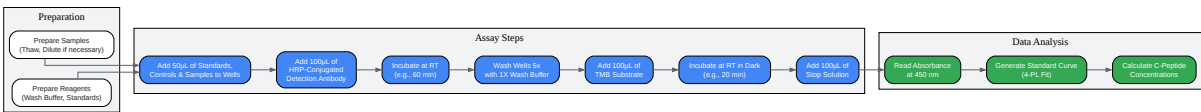
Parameter	Typical Value	Reference(s)
Assay Range	28.9 - 1,850 pmol/L	
60 - 3,000 pmol/L	[8]	
Sensitivity (MDD)	2.88 pmol/L	
7.6 pmol/L	[8]	
0.018 ng/mL	[3]	
Sample Volume	10-50 µL	[8]
Sample Types	Serum, Plasma (EDTA, Heparin), Urine, Cell Culture Supernates	
Precision (CV%)	Intra-assay: < 10% Inter-assay: < 12%	[5]
Specificity	High specificity for human C-peptide. Minimal cross-reactivity with proinsulin and no cross-reactivity with insulin.	
Recovery	81-98%	[5]

Table 2: Normal Fasting C-Peptide Levels in Healthy Adults

Population	Fasting C-Peptide Range (ng/mL)	Reference(s)
Healthy Adults	0.9 - 1.8	
Healthy Adults	0.13 - 4.6 (non-fasting)	

Mandatory Visualizations

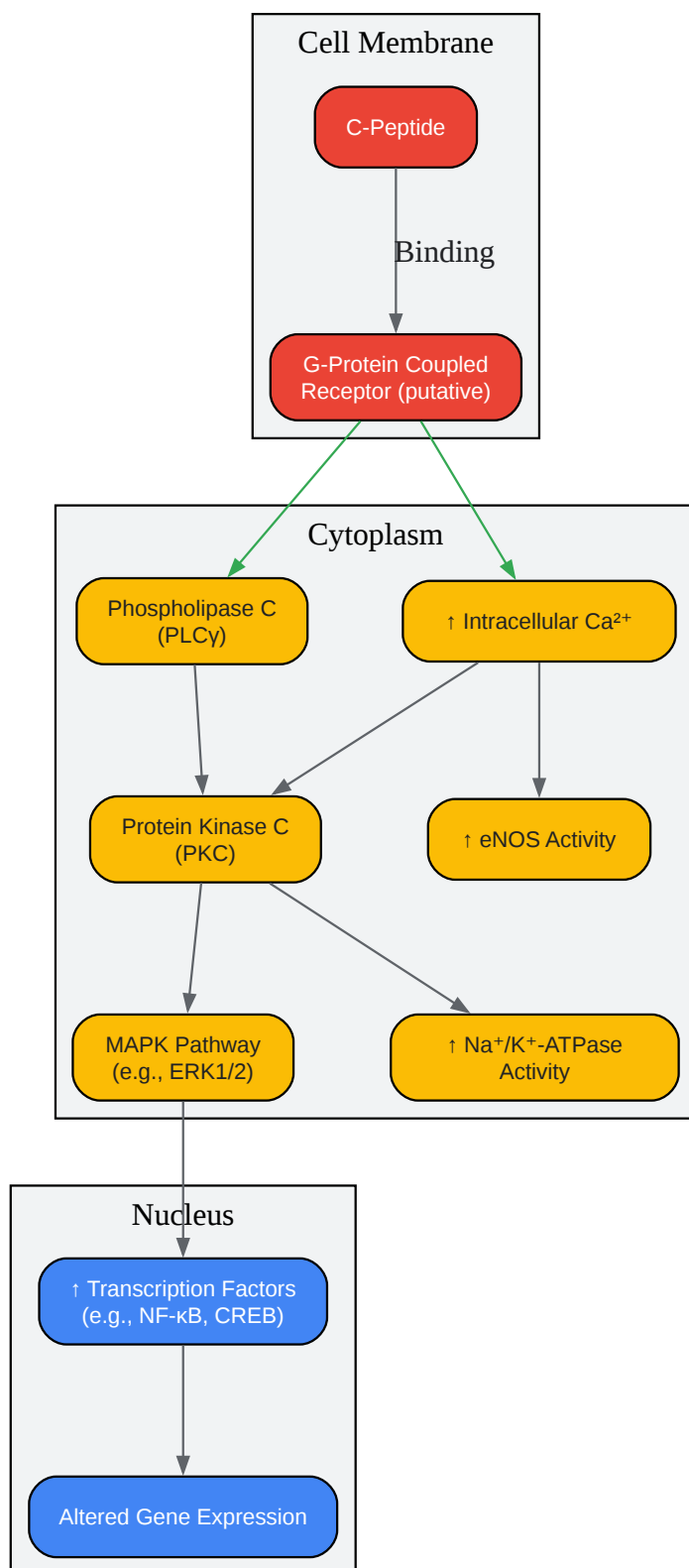
Diagram 1: Experimental Workflow for C-Peptide Sandwich ELISA



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Caption: A schematic overview of the key steps involved in a sensitive sandwich ELISA for the quantification of **human C-peptide**.

Diagram 2: C-Peptide Signaling Pathway



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Caption: A simplified diagram illustrating the proposed signaling pathway of **human C-peptide**, initiated by its binding to a putative cell surface receptor.

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